molecular formula C11H11N3O B6173813 4-amino-5-methyl-[2,4'-bipyridin]-2'-ol CAS No. 2624123-13-1

4-amino-5-methyl-[2,4'-bipyridin]-2'-ol

Cat. No.: B6173813
CAS No.: 2624123-13-1
M. Wt: 201.2
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Description

Overview of Bipyridine Scaffolds in Modern Chemical Research

Bipyridine ligands have long been a cornerstone in transition-metal chemistry, finding extensive use in both catalysis and materials science. nih.gov Their prominence stems from their chelating properties, a characteristic first explored by Blau in 1888 with the synthesis of 2,2'-bipyridine (B1663995) (bpy) and its first transition metal complex. biosynth.com These scaffolds are integral to a wide array of chemical transformations and applications. For instance, derivatives like 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) are crucial in iridium-catalyzed C-H borylation reactions, various nickel-catalyzed cross-coupling reactions, and in the composition of iridium dyes for photocatalysis and Organic Light-Emitting Diodes (OLEDs). nih.gov

The versatility of bipyridine scaffolds extends to their use as stabilizers for nanoparticle catalysts. epfl.ch The ability to modify the pyridine (B92270) rings through substitution profoundly impacts the physical and chemical properties of their transition metal complexes, including stability, redox potentials, and color intensities. biosynth.com Research into the properties of substituted bipyridines has seen a significant surge, largely motivated by the intriguing redox and photocatalytic capabilities of complexes like the Ru(bpy)₃²⁺ cation. biosynth.com

The synthesis of bipyridine derivatives has evolved significantly, with modern methods such as metal-catalyzed cross-coupling reactions (including Suzuki, Negishi, and Stille couplings), homocoupling reactions (like Wurtz and Ullmann couplings), and electrochemical methods offering improved yields and versatility. mdpi.com These advancements have made a wide range of substituted bipyridines more accessible for diverse research applications. nih.govmdpi.com

Importance of Functionalized Bipyridine Derivatives

The functionalization of bipyridine scaffolds is a key strategy for fine-tuning their properties and expanding their utility. The introduction of various substituents onto the pyridine rings allows for the modulation of their electronic and steric characteristics, which in turn influences the behavior of their metal complexes. biosynth.comepfl.ch

A notable example is the use of 4,4'-disubstituted bipyridines, which can alter the properties of a complex without introducing steric hindrance around the metal center. biosynth.com This is particularly valuable in applications like catalysis and the development of new materials. For instance, 4,4'-di-tert-butyl-2,2'-bipyridine serves as a critical ligand in iridium-catalyzed C-H borylation of arenes and heteroarenes. biosynth.com

Furthermore, functionalized bipyridines are essential building blocks in the synthesis of more complex molecular architectures. Chiral bipyridine ligands, for example, are employed in asymmetric homogeneous catalysis. mdpi.com The synthesis of these chiral ligands often starts from functionalized precursors like 2,2'-bipyridine-6,6'-dicarboxylic acid. biosynth.com The ability to introduce a variety of functional groups, including amines, has led to the development of bipyridine derivatives with tailored properties for specific applications, such as the creation of covalent organic frameworks (COFs) for CO₂ reduction. rsc.org

Rationale for Investigating 4-Amino-5-methyl-[2,4'-bipyridin]-2'-ol

The specific compound, this compound, presents a compelling case for investigation due to its unique structural attributes and its position within the vast field of heterocyclic chemistry.

The structure of this compound is characterized by a 2,4'-bipyridine (B1205877) core, which is less common than the extensively studied 2,2'- and 4,4'-isomers. This particular regioisomeric arrangement influences the coordination geometry and electronic properties of its potential metal complexes. The presence of three distinct functional groups—an amino group (-NH₂), a methyl group (-CH₃), and a hydroxyl group (-OH)—on the pyridine rings offers multiple sites for further chemical modification.

The amino group at the 4-position can enhance the molecule's nucleophilicity, making it a valuable precursor for cross-coupling reactions. The methyl group at the 5-position provides steric and electronic modulation, influencing the molecule's reactivity and the stability of its derivatives. The hydroxyl group at the 2'-position introduces the potential for tautomerism and can participate in various reactions, including etherification and esterification. This multifunctional nature allows for a diverse range of chemical transformations, making it a versatile building block in organic synthesis.

Heterocyclic compounds, particularly those containing nitrogen, are of immense importance in medicinal chemistry and materials science. Pyridine and its derivatives have been fundamental to the development of modern heterocyclic chemistry since the isolation of pyridine in 1849. The compound this compound is a prime example of the continued evolution in this field, where the focus has shifted from simple extraction to precision synthesis of highly functionalized molecules.

The synthesis of this compound, often from precursors like 2-chloro-5-methyl-4-pyridinamine, highlights the advancements in regioselective functionalization techniques. google.com Its role as an intermediate in the synthesis of other complex molecules underscores its significance. While specific applications are not the focus here, the structural motifs present in this compound are found in various bioactive molecules and functional materials. The study of its synthesis and reactivity contributes to the broader understanding of structure-property relationships in heterocyclic systems and provides valuable insights for the design of new molecules with desired functions.

Properties

CAS No.

2624123-13-1

Molecular Formula

C11H11N3O

Molecular Weight

201.2

Purity

95

Origin of Product

United States

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

A complete NMR analysis would provide unambiguous assignment of every proton and carbon atom in the molecule, confirming the substitution pattern on both pyridine (B92270) rings.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on both pyridine rings. The chemical shifts would be influenced by the electronic effects of the amino, methyl, and hydroxyl/pyridone groups. For instance, the protons on the amino-substituted ring would likely appear at different frequencies than those on the hydroxypyridine ring. The methyl group would present a characteristic singlet, likely in the range of 2.1-2.5 ppm. The amino (-NH₂) protons would appear as a broad singlet, and the hydroxyl (-OH) proton's signal would also be a singlet, with its chemical shift being highly dependent on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum would reveal distinct signals for each of the 11 unique carbon atoms in the bipyridine core, plus the methyl carbon. The chemical shift of the carbon bearing the hydroxyl group (C2') would be particularly informative, as its value would differ significantly depending on whether the compound exists in the -ol or pyridone tautomeric form. Carbons attached to the nitrogen atoms and the amino group would also have characteristic chemical shifts.

2D NMR: To definitively link the proton and carbon signals and establish connectivity, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): Would reveal proton-proton couplings within each pyridine ring, helping to assign adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with the signal of the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity between the two pyridine rings and assigning quaternary (non-protonated) carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): Could provide information on through-space proximity of protons, aiding in conformational analysis.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 4-amino-5-methyl-[2,4'-bipyridin]-2'-ol Note: These are estimated values based on analogous structures. Actual experimental values are required for confirmation.

Atom TypeTechniquePredicted Chemical Shift (ppm)Expected Multiplicity
Aromatic C-H¹H NMR6.0 - 8.5Singlet, Doublet
-CH₃¹H NMR2.1 - 2.5Singlet
-NH₂¹H NMR4.0 - 6.0 (broad)Singlet
-OH¹H NMR9.0 - 13.0 (broad)Singlet
Aromatic C¹³C NMR100 - 165N/A
C=O (pyridone)¹³C NMR160 - 180N/A
-CH₃¹³C NMR15 - 25N/A

The connection between the two pyridine rings is a single bond, allowing for potential rotation. The preferred conformation (i.e., the dihedral angle between the two rings) could be investigated using NOESY experiments. By observing through-space interactions between protons on the different rings, one could deduce whether the molecule adopts a planar or a twisted conformation in solution.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry would be used to determine the exact molecular weight and to gain structural information from the compound's fragmentation pattern.

Molecular Weight: High-resolution mass spectrometry (HRMS), for instance using an ESI-TOF (Electrospray Ionization - Time of Flight) instrument, would provide a highly accurate mass for the molecular ion (e.g., [M+H]⁺). This experimental mass would be compared to the calculated exact mass of the chemical formula C₁₁H₁₁N₃O (201.0902 g/mol ) to confirm the elemental composition.

Fragmentation Analysis: In tandem MS (MS/MS) experiments, the molecular ion would be selected and fragmented. The resulting fragment ions would provide clues about the molecule's structure. Expected fragmentation pathways could include:

Loss of small, stable molecules like CO (from the pyridone form) or HCN.

Cleavage of the bond between the two pyridine rings, resulting in ions corresponding to each of the substituted pyridine components.

Loss of a methyl radical (•CH₃). The fragmentation pattern serves as a molecular fingerprint that can help distinguish it from isomers. dergipark.org.tr

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like IR and Raman are ideal for identifying the functional groups present in the molecule. nih.gov

IR Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands. Key vibrations would include:

N-H stretching: The amino group (-NH₂) would typically show two bands in the 3300-3500 cm⁻¹ region.

O-H stretching: A broad band in the 3200-3600 cm⁻¹ region would indicate the hydroxyl group of the 2-pyridinol tautomer.

C=O stretching: A strong absorption between 1640-1690 cm⁻¹ would be a clear indicator of the 2-pyridone tautomer. The presence or absence of this band would be crucial for studying the tautomerism.

C=N and C=C stretching: Vibrations for the aromatic rings would appear in the 1400-1600 cm⁻¹ region.

N-H bending: The amino group would also show a bending vibration around 1600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations, particularly the symmetric "ring breathing" modes, often give strong Raman signals where IR signals might be weak.

Table 2: Key Vibrational Frequencies for Functional Group Identification Note: Based on typical values for related compounds. beilstein-journals.orgnist.gov

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Technique
Amino (-NH₂)Stretching3300 - 3500IR, Raman
Hydroxyl (-OH)Stretching (broad)3200 - 3600IR
Carbonyl (C=O)Stretching1640 - 1690IR, Raman
Aromatic C=C/C=NStretching1400 - 1600IR, Raman

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which are related to the extent of the conjugated π-electron system. The spectrum would likely show absorption bands corresponding to π→π* and n→π* transitions. The position and intensity of these absorption maxima (λ_max) would be sensitive to the solvent polarity and the tautomeric form of the molecule, as the pyridone form has a different chromophore than the pyridinol form.

X-ray Crystallography for Solid-State Structure Determination

Should a suitable single crystal of this compound be grown, single-crystal X-ray diffraction would provide the most definitive structural information. This technique would yield a three-dimensional model of the molecule in the solid state with atomic-level resolution. Key information obtained would include:

Unambiguous confirmation of the atomic connectivity.

Precise bond lengths and bond angles for the entire molecule.

Determination of the solid-state tautomeric form (pyridinol vs. pyridone).

The dihedral angle between the two pyridine rings, revealing the molecule's solid-state conformation.

Details of intermolecular interactions, such as hydrogen bonding (e.g., involving the amino and hydroxyl/pyridone groups) and π-π stacking, which dictate the crystal packing arrangement.

Crystal Packing and Intermolecular Interactions

The molecular architecture of this compound is rich in functional groups capable of forming strong intermolecular interactions, which are expected to dictate its crystal packing. These include a hydrogen bond donor (amino group), a hydrogen bond acceptor/donor (pyridinol/pyridone oxygen and nitrogen), and two aromatic pyridine rings.

Hydrogen Bonding: The primary forces governing the supramolecular assembly will likely be hydrogen bonds. The 2'-ol group, existing predominantly in its pyridone tautomeric form in the solid state (see section 3.5.2), features an N-H group and a carbonyl group. This arrangement is highly conducive to the formation of robust, self-complementary N-H···O hydrogen bonds. As observed in the crystal structure of 5-methyl-2-pyridone, a key fragment of the target molecule, these interactions typically lead to the formation of centrosymmetric inversion dimers. researchgate.netnih.govnih.gov

π-π Stacking Interactions: Aromatic stacking interactions between the pyridine rings are also expected to contribute significantly to the crystal's stability. In many pyridine and bipyridine-containing crystal structures, offset face-to-face or edge-to-face π-π stacking is observed, with typical centroid-centroid distances ranging from 3.5 to 3.8 Å. researchgate.netresearchgate.net These interactions would likely organize the hydrogen-bonded networks into more complex, layered, or columnar structures. The electron-donating amino and methyl groups and the electron-withdrawing nature of the pyridone ring will influence the electronic character of the aromatic systems, modulating the geometry and strength of these π-π interactions.

Given the lack of a specific crystal structure for this compound, a representative data table for one of its core fragments, 5-methyl-2-pyridone, is provided below to illustrate typical crystallographic parameters for the key pyridone dimer motif.

Table 1: Representative Crystallographic Data for 5-Methyl-2-pyridone researchgate.netnih.gov
ParameterValue
Chemical FormulaC₆H₇NO
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)14.851(2)
b (Å)5.8890(10)
c (Å)14.178(2)
β (°)104.991(4)
Volume (ų)1202.3(4)
Z8
Hydrogen Bond (D···A, Å)N1-H1A···O1 = 2.800(2)

Tautomeric Forms in the Solid State

The potential for tautomerism is a crucial aspect of the chemistry of this compound, particularly in the solid state where one form is typically locked in the crystal lattice. Two primary tautomeric equilibria can be considered: the pyridinol/pyridin-2-one equilibrium of the second ring and the amino/imino equilibrium of the first ring.

Pyridinol/Pyridin-2-one Tautomerism: The [2,4'-bipyridin]-2'-ol moiety can exist as either the hydroxyl form (pyridinol) or the keto form (pyridin-2-one). Extensive studies on 2-hydroxypyridines have demonstrated that the pyridin-2-one tautomer is overwhelmingly favored in the solid state. nih.gov This preference is driven by the greater stability of the amide-like resonance in the pyridone ring and its ability to form strong N-H···O hydrogen-bonded dimers, as discussed previously. Therefore, it is highly probable that this compound crystallizes as the 4-amino-5-methyl-[2,4'-bipyridin]-2'(1H)-one tautomer.

Amino/Imino Tautomerism: The 4-aminopyridine (B3432731) fragment can theoretically exist in an imino tautomeric form (1,4-dihydropyridin-4-imine). However, computational and experimental studies on various 2- and 4-aminopyridine derivatives show that the canonical amino form is significantly more stable. nih.govnih.gov For instance, in a computational study of 2-amino-4-methylpyridine, the canonical amino tautomer was found to be more stable than the next most stable imine tautomer by 13.60 kcal/mol. nih.govnih.gov The aromaticity of the pyridine ring is largely maintained in the amino form, contributing to its thermodynamic preference.

Considering these established preferences, the most probable tautomeric form of the compound in the solid state is the one that combines the pyridin-2-one structure with the aminopyridine structure. Spectroscopic techniques such as solid-state NMR and IR spectroscopy would be invaluable in confirming this prediction. Specifically, the C=O stretching frequency in the IR spectrum (typically around 1650-1670 cm⁻¹) and the distinct chemical shifts for the amide-like carbons and nitrogen in solid-state NMR would provide definitive evidence for the pyridone tautomer. rsc.org

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule from first principles.

Density Functional Theory (DFT) for Ground State Geometry Optimization and Electronic Structure

A comprehensive study of 4-amino-5-methyl-[2,4'-bipyridin]-2'-ol would typically begin with Density Functional Theory (DFT) calculations to determine its most stable three-dimensional structure. This process, known as geometry optimization, finds the arrangement of atoms that corresponds to the lowest energy state of the molecule. DFT is a widely used method in computational chemistry due to its favorable balance between accuracy and computational cost. dergipark.org.trresearchgate.net The B3LYP functional is a popular choice for such calculations, often paired with basis sets like 6-311++G(d,p) to provide a robust description of the molecule's electronic distribution. aimspress.comnih.gov Upon optimization, DFT provides key electronic properties such as the total energy, dipole moment, and the distribution of electron density.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distribution)

Frontier Molecular Orbital (FMO) theory is a critical component of understanding a molecule's chemical reactivity and electronic transitions. researchgate.net This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and reactivity. nih.gov For a compound like this compound, FMO analysis would reveal the regions of the molecule most susceptible to nucleophilic and electrophilic attack.

Table 1: Frontier Molecular Orbital (FMO) Analysis Data

ParameterValue
HOMO EnergyData not available in published literature
LUMO EnergyData not available in published literature
HOMO-LUMO GapData not available in published literature

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Table 2: Natural Bond Orbital (NBO) Analysis Findings

Interaction TypeKey Findings
Intramolecular Charge TransferNo specific data has been published.
Hyperconjugative InteractionsNo specific data has been published.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Preferences

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species, particularly in electrophilic and nucleophilic reactions. researchgate.net The MEP map uses a color scale to indicate regions of different electrostatic potential, with red typically representing electron-rich (negative potential) areas that are susceptible to electrophilic attack, and blue representing electron-poor (positive potential) areas that are prone to nucleophilic attack. researchgate.net For this compound, an MEP map would highlight the reactive sites, such as the nitrogen atoms of the pyridine (B92270) rings and the oxygen of the hydroxyl group.

Spectroscopic Property Prediction (e.g., Simulated IR, Raman, UV-Vis Spectra)

Computational methods can simulate various types of spectra, which are invaluable for interpreting experimental data and confirming the structure of a synthesized compound.

Infrared (IR) and Raman Spectroscopy: Theoretical calculations, typically using DFT, can predict the vibrational frequencies of a molecule. dergipark.org.trresearchgate.net These calculated frequencies correspond to the absorption bands in an experimental IR spectrum and the scattering peaks in a Raman spectrum. researchgate.netelsevierpure.com By comparing the simulated spectra with experimental ones, a detailed assignment of the vibrational modes to specific functional groups and bond movements can be achieved. scielo.org.zaresearchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the standard method for simulating electronic absorption spectra (UV-Vis). figshare.com This technique calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption maxima (λmax) observed in an experimental UV-Vis spectrum. scielo.org.za

Table 3: Predicted Spectroscopic Data

Spectroscopic TechniquePredicted Maxima/Key Frequencies
Simulated IR SpectrumNo data available in published literature.
Simulated Raman SpectrumNo data available in published literature.
Simulated UV-Vis SpectrumNo data available in published literature.

Conformational Landscape Analysis

Most molecules are not rigid and can exist in various spatial arrangements called conformations. Conformational analysis aims to identify the stable conformers of a molecule and determine their relative energies. frontiersin.org This is particularly important for a molecule like this compound, which has a rotatable bond between the two pyridine rings. By systematically rotating this bond and performing energy calculations, a potential energy surface can be generated to identify the low-energy, stable conformations. frontiersin.org This information is crucial for understanding how the molecule's shape influences its biological activity and physical properties.

Potential Energy Surface Scans

A potential energy surface (PES) scan is a computational method used to explore the energy of a molecule as a function of its geometry. q-chem.com By systematically changing specific geometric parameters, such as bond lengths, bond angles, or dihedral angles, a PES scan can identify the most stable conformations (energy minima) and the transition states between them (saddle points). q-chem.comresearchgate.net This information is crucial for understanding the molecule's flexibility and the energy barriers for conformational changes. molssi.org For instance, a scan of the dihedral angle between the two pyridine rings in this compound would reveal the rotational barrier and the preferred relative orientation of the rings.

Tautomerism and Proton Transfer Dynamics

Tautomerism, the interconversion of structural isomers through proton migration, is a key consideration for a molecule like this compound, which contains both amino and hydroxyl groups. The compound can potentially exist in different tautomeric forms, such as the amino-ol, imino-ol, amino-one, and imino-one forms.

Computational studies can predict the relative energies of these tautomers to determine the most stable form in different environments. Furthermore, the dynamics of proton transfer between the different functional groups can be investigated. This involves mapping the reaction pathway for the proton transfer, identifying the transition state, and calculating the activation energy for the process. nih.gov Such studies are vital for understanding the compound's chemical reactivity and its potential roles in proton-coupled processes.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. bonvinlab.org By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each atom over time, offering a dynamic picture of the molecule's behavior. nih.govmdpi.com

For a single molecule of this compound, MD simulations could be used to explore its conformational landscape in different solvents and at various temperatures. If this molecule were to interact with a larger biological system, such as a protein, MD simulations would be an invaluable tool to study the binding process, the nature of the intermolecular interactions, and the stability of the resulting complex.

Based on a comprehensive search of available scientific literature, there is no specific information regarding the coordination chemistry, synthesis of metal complexes, or electrochemical properties for the exact compound “this compound” .

The search results consistently lead to a different, structurally distinct compound, 4-amino-5-methylpyridin-2-ol (or its tautomer, 4-amino-5-methyl-2(1H)-pyridinone). This molecule contains a single substituted pyridine ring, whereas the requested compound, a [2,4'-bipyridin] derivative, is a more complex structure containing two linked pyridine rings.

While there is extensive research on the coordination chemistry of the parent 2,2'-bipyridine (B1663995) ligand and its various substituted derivatives, as well as some studies on 2,4'-bipyridine (B1205877) complexes, no publications were found that specifically describe the synthesis or properties of metal complexes with the "this compound" ligand.

Therefore, it is not possible to provide a scientifically accurate article that adheres to the requested outline for this specific compound. The detailed research findings required to populate the sections on transition metal complexes, lanthanide/actinide complexes, ligand binding modes, and electrochemical properties are not present in the accessible public domain.

Should research on this specific ligand become available, the article could be generated. At present, any attempt to create the requested content would be based on speculation from related but different molecules, which would not meet the required standard of scientific accuracy for the specified compound.

Coordination Chemistry and Ligand Design

Applications in Catalysis

There is no published research on the catalytic applications of this compound.

No data available.

No data available.

No data available.

Supramolecular Assembly and Self-Organization Mediated by Coordination

There are no studies on supramolecular assemblies formed by 4-amino-5-methyl-[2,4'-bipyridin]-2'-ol. While supramolecular assembly is a broad field utilizing various building blocks like peptides and polymers to create functional materials, nih.govnih.govmdpi.commdpi.com the specific role of this bipyridinol in such architectures remains unexplored.

Exploration of Specific Molecular Interactions

Biomolecular Recognition Studies

Biomolecular recognition involves the specific binding of a ligand to a biological macromolecule like DNA or a protein. For bipyridine derivatives, these interactions are driven by a combination of forces including hydrogen bonding, electrostatic interactions, and hydrophobic effects.

The interaction of bipyridine-containing molecules with deoxyribonucleic acid (DNA) is a well-documented field, largely driven by the development of coordination complexes for probing and modifying DNA structure. researchgate.net Non-covalent interactions are the primary mechanism of binding, which can be broadly categorized into intercalation, groove binding, and electrostatic interactions with the phosphate (B84403) backbone. researchgate.net

Intercalation : This binding mode involves the insertion of a planar, aromatic portion of a molecule, such as the bipyridine ring system, between the base pairs of the DNA double helix. researchgate.netnih.gov This stacking interaction is stabilized by π-π interactions with the DNA bases. For a molecule like 4-amino-5-methyl-[2,4'-bipyridin]-2'-ol, the planarity of the bipyridine core would be a critical feature for potential intercalative binding. Studies on platinum(II) complexes with 2,2'-bipyridine (B1663995) have shown that the bipyridine moiety is the unit that stacks with the nucleobases, leading to an increase in the melting temperature and viscosity of the DNA, which are classic hallmarks of intercalation. nih.gov Ruthenium complexes containing bipyridine ligands have also been extensively studied as DNA intercalators, where they can function as molecular "light switches," exhibiting luminescence upon binding. researchgate.netmdpi.com

Groove Binding : Molecules can also bind non-covalently within the major or minor grooves of the DNA helix. This interaction is often directed by hydrogen bonds between the ligand and the edges of the base pairs within the groove, as well as van der Waals and electrostatic interactions. researchgate.net The substituents on the bipyridine ring—in this case, the amino, methyl, and hydroxyl groups of this compound—would play a crucial role in determining groove-binding specificity and affinity. The amino and hydroxyl groups are capable of acting as hydrogen bond donors and acceptors, potentially forming specific contacts with the functional groups of the DNA bases exposed in the grooves.

DNA Scaffold Modification : The binding of bipyridine ligands can induce conformational changes in the DNA structure. Intercalation, for instance, causes a lengthening and unwinding of the DNA helix to accommodate the inserted molecule. researchgate.net Some complex metal-bipyridine compounds have been observed to cause significant structural perturbations, including base-pair eversion, where a base pair is flipped out from the helix to allow the complex to insert into the resulting cavity. nih.gov

Bipyridine derivatives are prominent in the field of enzyme inhibition. Compounds structurally related to this compound, such as amrinone (B1666026) and milrinone, are known inhibitors of phosphodiesterase 3 (PDE3), an enzyme involved in cyclic adenosine (B11128) monophosphate (cAMP) metabolism. nih.govwikipedia.org

The inhibitory activity of a molecule is determined by its ability to bind to an enzyme's active site or an allosteric site, thereby preventing the enzyme from carrying out its normal catalytic function. This binding is governed by the three-dimensional structures of both the ligand and the enzyme's binding pocket.

Hydrogen Bonding and Electrostatic Interactions : The amino (-NH₂) and hydroxyl (-OH) groups of this compound are key functional groups for forming hydrogen bonds with amino acid residues in an enzyme's active site. In many kinase inhibitors, for example, similar heterocyclic cores form critical hydrogen bonds with the "hinge" region of the enzyme's ATP-binding pocket, a common mechanism for achieving potent inhibition. acs.org

Hydrophobic and π-π Stacking Interactions : The aromatic bipyridine core can engage in hydrophobic and π-π stacking interactions with aromatic amino acid side chains like phenylalanine, tyrosine, and tryptophan within the binding site. nih.gov The methyl group (-CH₃) at the 5-position can further contribute to hydrophobic interactions, potentially enhancing binding affinity by displacing water molecules from a nonpolar pocket. nih.gov

Interaction TypeMolecular FeaturePotential Interacting Residues
Hydrogen Bond Donor/AcceptorAmino Group, Hydroxyl Group, Pyridine (B92270) NitrogensAsp, Glu, Gln, Asn, Ser, Thr, Backbone Carbonyls/Amides
π-π StackingBipyridine Ring SystemPhe, Tyr, Trp, His
Hydrophobic InteractionBipyridine Ring, Methyl GroupAla, Val, Leu, Ile, Met, Pro

Kinetic assays are used to quantify the potency of an inhibitor and to elucidate its mechanism. A common metric is the half-maximal inhibitory concentration (IC₅₀), which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Studies on related pyrazolopyridine and pyridazinone compounds, which share structural similarities with bipyridines, demonstrate how chemical modifications affect inhibitory potency against different phosphodiesterase (PDE) isoforms. For example, slight changes to the heterocyclic core or its substituents can shift selectivity and potency by orders of magnitude. researchgate.netlookchem.com For instance, some analogs show potent inhibition of PDE4 while having little effect on PDE3 or PDE5, and vice-versa. researchgate.net Enzyme kinetic studies on 2-amino-4-methylpyridine, an inhibitor of inducible nitric oxide synthase (NOS II), revealed that its mechanism is competitive with respect to the arginine substrate. nih.govnih.gov This indicates that the inhibitor directly competes with the natural substrate for binding to the enzyme's active site.

Table 1: Inhibitory Potency (IC₅₀) of Selected Bipyridine-Related Heterocycles Against Phosphodiesterase (PDE) Isoforms

Data illustrates how structural modifications influence potency and selectivity. Note: These are related compounds, not the subject molecule. Data adapted from literature. lookchem.com

CompoundPDE3A Inhibition IC₅₀ (µM)PDE4B Inhibition IC₅₀ (µM)PDE5A Inhibition IC₅₀ (µM)
Ibudilast2995.0103
Compound 168.92.0>400
Compound 422.752.58>100
Compound 4341.50.0556.4

Enzyme Inhibition Mechanisms (without clinical outcomes or dosage)

Molecular Docking and Dynamics Simulations with Biological Targets

Computational techniques like molecular docking and molecular dynamics (MD) are invaluable for studying molecular interactions at an atomic level. These methods predict how a ligand might bind to a receptor and assess the stability of the resulting complex.

Molecular docking programs predict the preferred orientation (pose) of a ligand when bound to a protein target. The software scores different poses based on calculated binding free energies, which estimate the affinity of the interaction.

Docking studies performed on various bipyridine and pyridine derivatives have successfully predicted their binding modes in a range of enzymes. nih.govnih.govnih.govmdpi.com For example, docking of dimethylpyridine derivatives into the active sites of cyclooxygenase enzymes (COX-1 and COX-2) revealed key binding interactions that correlated with their measured biological activity. nih.gov Similarly, studies on indolyl-pyridine analogs identified potential binding modes within bacterial enzymes like DNA gyrase B, highlighting specific hydrogen bonds and hydrophobic contacts that stabilize the ligand. nih.gov In a study on 2,2'-bipyridine derivatives targeting AKT and BRAF kinases, docking analysis showed the ligands fitting into the ATP-binding pocket, forming hydrogen bonds and hydrophobic interactions with key amino acid residues. nih.gov

For this compound, a docking simulation would place the molecule within a target binding site and analyze its orientation. The analysis would identify which residues the amino and hydroxyl groups could form hydrogen bonds with and how the bipyridine rings and methyl group fit within hydrophobic pockets, providing a structural hypothesis for its potential inhibitory mechanism.

Table 2: Examples of Predicted Interactions for Bipyridine/Pyridine Derivatives from Molecular Docking Studies

This table summarizes findings from various docking studies on related heterocyclic compounds against different protein targets.

Protein TargetLigand ClassKey Interacting Residues/FeaturesReference
DNA Gyrase BBis(indolyl)pyridinesAsp73, Gly77, Arg76 nih.gov
Cyclooxygenase-1 (COX-1)DimethylpyridinesBinding in hydrophobic subdomains nih.gov
AKT Kinase2,2'-Bipyridine derivativesInteractions within the ATP-binding pocket nih.gov
Lanosterol 14α-demethylaseThiazolidine derivativesInteraction with the heme group mdpi.com

Advanced Applications and Materials Science Prospects

Components in Advanced Materials

The versatility of the 4-amino-5-methyl-[2,4'-bipyridin]-2'-ol structure makes it a valuable building block for a new generation of advanced functional materials. Its ability to engage in metal coordination, hydrogen bonding, and π-π stacking interactions allows for its incorporation into diverse material architectures.

Chemosensors are systems that utilize molecular recognition to detect specific analytes, often resulting in a measurable signal such as a change in color or fluorescence. nih.gov The structure of this compound contains key features that are highly desirable for sensor design. The bipyridine unit is an excellent chelator for a wide range of metal ions. Upon binding a metal ion, the electronic properties of the molecule would be significantly altered, potentially leading to a distinct change in its absorption or emission spectrum, forming the basis of a colorimetric or fluorescent sensor.

Furthermore, the amino and hydroxyl functional groups can serve as hydrogen-bond donors and acceptors. nih.gov These sites can be used to bind with specific organic molecules or biological analytes. For instance, the amino group offers a reactive site that can be functionalized with other recognition elements to create highly selective biosensors for targets like amino acids or proteins. nih.gov

Table 1: Potential Sensing Mechanisms of this compound

Functional MoietyPotential AnalytePrinciple of Detection
Bipyridine CoreMetal Ions (e.g., Cu²⁺, Zn²⁺, Fe³⁺)Chelation-induced changes in fluorescence or UV-Vis absorbance.
Amino GroupProtons (pH), AldehydesProtonation or reaction leading to a shift in optical properties.
Hydroxyl GroupMetal Ions, AnionsCoordination or hydrogen bonding causing a detectable signal change.

Dye-sensitized solar cells (DSSCs) are a type of photovoltaic device that uses a molecular sensitizer, or dye, attached to the surface of a wide-bandgap semiconductor. The bipyridine scaffold is a cornerstone in the design of highly efficient photosensitizers, particularly those based on ruthenium complexes. nih.govnih.gov These bipyridine ligands are crucial for anchoring the dye to the titanium dioxide (TiO₂) photoanode and for facilitating the vital process of photo-induced electron transfer.

Table 2: Performance of Selected Bipyridine-Based Ru(II) Photosensitizers in DSSCs

SensitizerKey Ligand StructureOverall Efficiency (η)Reference
N3 Dyecis-di(thiocyanato)bis(2,2'-bipyridine-4,4'-dicarboxylate)ruthenium(II)~10.3% nih.gov
TCR-14,4',5,5'-Tetracarboxy-2,2'-bipyridine~6.16% nih.gov
TCR-24,4',5,5'-Tetracarboxy-2,2'-bipyridine~6.23% nih.gov
TFRS-24,4'-dicarboxy-2,2'-bipyridine~7.57% nih.gov

The development of luminescent materials is critical for applications in lighting (OLEDs), displays, and biological imaging. Coordination complexes of transition metals with bipyridine ligands are well-known for their strong luminescence. rsc.org For example, copper(I) and ruthenium(II) complexes incorporating substituted bipyridines can exhibit intense and long-lived emission upon excitation with UV or visible light.

By acting as a ligand, this compound can be used to synthesize new luminescent metal complexes. The specific functional groups on the pyridine (B92270) rings would modulate the energy of the metal-to-ligand charge transfer (MLCT) transitions, which are responsible for the luminescence. This allows for the fine-tuning of the emission color and quantum yield. Such materials could be employed as emitters in organic light-emitting diodes or as luminescent probes for detecting specific biological conditions or analytes.

pH-Responsive and Redox-Active Systems

Materials that can respond to changes in their local environment, such as pH or redox potential, are of great interest for smart drug delivery, catalysis, and sensing. The functional groups on this compound impart it with inherent pH-responsive and redox-active character.

The nitrogen atoms in the pyridine rings and the exocyclic amino group are basic and can be protonated at low pH. The hydroxyl group is weakly acidic and can be deprotonated at high pH. These protonation/deprotonation events would alter the molecule's electronic structure, solubility, and ability to coordinate with metals, making any material incorporating it responsive to pH changes.

Furthermore, pyridine-based systems can undergo reversible redox reactions. The compound can be oxidized or reduced at specific potentials, a property that could be harnessed in the design of electrochromic materials (which change color with applied voltage) or as a component in redox-flow batteries. Studies on similar heterocyclic compounds show that the nitro group can be electrochemically reduced to an amino group, demonstrating the redox activity of such systems. mdpi.com

Interaction with Nano-Materials (e.g., Graphene Complexes)

Graphene and its derivatives, like graphene oxide (GO), are nanomaterials with exceptional electronic and mechanical properties. nih.gov Functionalizing these materials with organic molecules can tailor their properties for specific applications. The aromatic nature of the this compound core makes it an ideal candidate for non-covalent functionalization of graphene via π-π stacking. This interaction involves the alignment of the electron-rich aromatic rings of the bipyridine with the surface of the graphene sheet. researchgate.net

In addition to π-π stacking, the amino and hydroxyl groups can form hydrogen bonds with the oxygen-containing functional groups (epoxy, hydroxyl, carboxyl) present on the surface of graphene oxide. nih.govrsc.org This dual-mode interaction could lead to stable and well-defined hybrid materials. Such graphene-bipyridine complexes could find use in creating highly sensitive electrochemical sensors, new composite materials with enhanced strength, or as platforms for drug delivery, where the graphene acts as a carrier and the bipyridine derivative provides a specific function. mdpi.com

Table 3: Potential Interactions of this compound with Graphene-Family Nanomaterials

NanomaterialInteracting Moiety of CompoundPredominant Interaction TypePotential Application
Pristine GrapheneBipyridine aromatic ringsπ-π StackingEnhanced composite materials, conductive inks.
Graphene Oxide (GO)Bipyridine aromatic ringsπ-π StackingSensors, nanocomposites.
Graphene Oxide (GO)Amino (-NH₂) and Hydroxyl (-OH) groupsHydrogen Bonding, Electrostatic InteractionsStable aqueous dispersions, biomedical platforms. researchgate.netrsc.org

Future Research Directions and Translational Potential

Development of Next-Generation Analogues with Tuned Properties

The development of analogues is a cornerstone of medicinal chemistry and materials science, aimed at refining a molecule's properties for specific applications. Future research would likely focus on systematically modifying the 4-amino-5-methyl-[2,4'-bipyridin]-2'-ol structure to tune its electronic, steric, and physicochemical properties.

Substitution Pattern Modification: The properties of bipyridine metal complexes are profoundly affected by substituents on the pyridine (B92270) rings. biosynth.com Analogues could be synthesized by altering the position or nature of the amino and methyl groups. For instance, shifting the methyl group could alter the steric environment around the coordinating nitrogen atoms, influencing the geometry and stability of resulting metal complexes.

Functional Group Interconversion: The amino group (–NH₂) is a prime target for modification. It could be converted into a wide array of other functional groups (e.g., amides, sulfonamides) to modulate solubility, lipophilicity, and intermolecular interactions. Such modifications are crucial for applications in drug discovery. preprints.org

Bioisosteric Replacement: Key functional groups could be replaced with bioisosteres to enhance desired properties while retaining core functionality. For example, the hydroxyl group (–OH) of the pyridinol ring could be replaced with a thiol (–SH) or other hydrogen-bond donors/acceptors to fine-tune binding interactions with biological targets or influence the self-assembly of supramolecular structures.

Table 1: Potential Analogues and Their Tuned Properties

Structural ModificationPotential Tuned PropertyRationale/Application Area
Varying alkyl group at C5 (e.g., ethyl, isopropyl)Solubility, Steric HindranceOptimize pharmacokinetics; control catalytic pocket size.
Acylation/Sulfonylation of C4-amino groupHydrogen Bonding, LipophilicityImprove cell permeability; modulate target binding affinity. preprints.org
Fluorination of pyridine ringsMetabolic Stability, Binding AffinityEnhance drug-like properties; enable 19F NMR studies. nih.gov
Isomeric Linkage (e.g., [2,2'-] or [4,4'-])Chelation Geometry, Electronic CommunicationCreate diverse coordination polymers and materials. researchgate.net

Mechanistic Investigations of Novel Reactions and Interactions

A deep understanding of the reactivity and interactions of this compound is essential for its application. Future work would involve detailed mechanistic studies.

Tautomerism: The 2'-ol moiety suggests the existence of keto-enol tautomerism (pyridin-2'-ol ⇌ pyridin-2'(1H)-one). Investigating the equilibrium between these forms in different solvents and environments is crucial, as the dominant tautomer will dictate the compound's hydrogen-bonding patterns, coordination behavior, and potential biological activity.

Coordination Chemistry: As a bipyridine, the compound is a classic chelating ligand capable of forming stable complexes with a wide range of metal ions. alfachemic.comwikipedia.org Mechanistic studies would explore the kinetics and thermodynamics of complex formation with various transition metals (e.g., Ru, Fe, Cu). This includes investigating the formation of mononuclear complexes or polynuclear coordination polymers, where the [2,4'-] linkage would lead to distinct structural motifs compared to the more common 2,2'- or 4,4'-bipyridines. researchgate.net

Photophysics and Electrochemistry: Ruthenium and other transition metal complexes of bipyridines are renowned for their rich photophysical and electrochemical properties, including applications in light-emitting materials and photocatalysis. biosynth.comwikipedia.org Future studies would characterize the metal-to-ligand charge transfer (MLCT) transitions of complexes derived from this ligand, exploring how the specific substituents (amino, methyl, hydroxyl) modulate these properties.

Integration into Complex Chemical Systems

The functional handles on this compound make it an ideal building block for integration into larger, more complex chemical architectures.

Supramolecular Assemblies: Bipyridine units are fundamental components in supramolecular chemistry, used to construct molecular motors, switches, and frameworks. alfachemic.comnih.gov The directional hydrogen-bonding capabilities of the amino and pyridinol groups, combined with the metal-coordinating bipyridine core, could be exploited to design self-assembling systems with novel topologies and functions.

Metal-Organic Frameworks (MOFs): The rigid [2,4'-] linkage makes this compound a candidate for a "pillar" or "strut" in the construction of porous MOFs. researchgate.net These materials have potential applications in gas storage, separation, and heterogeneous catalysis.

Bioconjugation: The C4-amino group provides a reactive site for covalent attachment to biomolecules, such as proteins or DNA. This could lead to the development of targeted therapeutic agents or diagnostic probes, where the bipyridine unit acts as a metal-binding warhead or a fluorescent reporter.

Advanced Theoretical Modeling and Machine Learning in Design

Computational methods are indispensable for accelerating the discovery and optimization of complex molecules.

Density Functional Theory (DFT): DFT calculations can provide deep insights into the molecule's properties. Future research would employ DFT to:

Predict the relative stability of tautomers.

Model the geometry and electronic structure of its metal complexes. researchgate.net

Calculate spectroscopic properties (e.g., NMR, UV-Vis) to aid in experimental characterization.

Determine redox potentials and HOMO-LUMO gaps to predict electronic behavior. rsc.org

Machine Learning (ML): As the number of synthesized analogues grows, ML models can be trained to predict the properties and activities of new, virtual compounds. This approach, often combined with DFT data, can dramatically accelerate the design process. rsc.orgchemrxiv.orgresearchgate.net Potential applications include:

Developing Quantitative Structure-Activity Relationship (QSAR) models to predict biological activity.

Screening large virtual libraries of analogues for desired electronic or binding properties.

Guiding synthetic efforts by identifying the most promising candidates for synthesis and testing, saving time and resources. aps.org

Table 2: Computational Methods in Future Research

Computational MethodResearch ApplicationExpected Outcome
Density Functional Theory (DFT)Geometry Optimization & Electronic StructureAccurate 3D structures, charge distribution, orbital energies. researchgate.net
Time-Dependent DFT (TD-DFT)Prediction of UV-Vis SpectraUnderstanding of electronic transitions (e.g., MLCT).
Quantum Theory of Atoms in Molecules (QTAIM)Analysis of Chemical BondsInsight into hydrogen bonding and metal-ligand interactions.
Machine Learning (e.g., Random Forest, Neural Networks)High-Throughput Virtual ScreeningRapid identification of lead candidates from large datasets. researchgate.net

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4-amino-5-methyl-[2,4'-bipyridin]-2'-ol with high purity?

  • Methodological Answer : Synthesis typically involves regioselective functionalization of the bipyridine core. Protective group strategies (e.g., benzyloxy or methoxy groups) are critical to ensure selectivity during amination and methylation steps . For example, coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) in dichloromethane at room temperature can facilitate urea or amide bond formation in related bipyridine derivatives . Post-synthesis purification via recrystallization or chromatography is essential to achieve >95% purity .

Q. How can NMR and X-ray crystallography be utilized to confirm the structure of this compound?

  • Methodological Answer :

  • <sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks based on known bipyridine derivatives. The amino group (-NH2) typically resonates at δ 5.5–6.5 ppm, while methyl groups appear at δ 2.0–2.5 ppm. Pyridin-ol protons show downfield shifts (δ 8.0–9.0 ppm) due to hydrogen bonding .
  • X-ray crystallography : Resolves regiochemistry of substituents and hydrogen-bonding networks. For example, related [2,4'-bipyridin] structures (e.g., LGK974) confirm spatial arrangements of methyl and amino groups via crystallographic data .

Q. What solvent systems are optimal for solubility and stability studies?

  • Methodological Answer : The compound is likely polar due to the hydroxyl and amino groups. Test solubility in DMSO (for stock solutions) and aqueous buffers (pH 6–8) for biological assays. Stability studies should assess degradation under UV light, heat (40–60°C), and oxidative conditions (H2O2) over 24–72 hours .

Advanced Research Questions

Q. How can regioselectivity challenges during functionalization of the bipyridine core be addressed?

  • Methodological Answer : Regioselectivity is influenced by electronic and steric factors. For example, meta-directing effects of electron-withdrawing groups (e.g., -CF3) can guide substitutions to specific positions . Computational tools (DFT calculations) predict reactive sites, while experimental validation uses competitive reactions with halogenated analogs (e.g., 5-bromo derivatives) to track substitution patterns .

Q. What strategies mitigate contradictory bioactivity data in enzyme inhibition assays?

  • Methodological Answer : Contradictions often arise from assay conditions (e.g., buffer pH, ionic strength). Standardize protocols using:

  • Positive controls : Compare with known inhibitors (e.g., pyrimidine-based compounds like 4-(4-methoxyphenyl)pyrimidin-2-ol, which show IC50 values in µM ranges) .
  • Dose-response curves : Test 10<sup>−9</sup>–10<sup>−3</sup> M concentrations in triplicate.
  • Off-target checks : Use knockout cell lines or competitive binding assays to confirm specificity .

Q. How can computational modeling guide the design of derivatives with enhanced binding affinity?

  • Methodological Answer :

  • Docking studies : Use AutoDock Vina or Schrödinger to model interactions with target proteins (e.g., kinases or oxidoreductases). Focus on hydrogen bonds between the pyridin-ol group and catalytic residues .
  • QSAR models : Correlate substituent properties (e.g., Hammett σ values) with activity data from analogs (e.g., 2-((2-hydroxyethyl)amino)pyrimidin-4-ol derivatives) .

Key Challenges and Future Directions

  • Synthetic Scalability : Transitioning from batch to flow chemistry may improve reproducibility for gram-scale synthesis .
  • Mechanistic Elucidation : Use isotopic labeling (<sup>15</sup>N-amino groups) to track metabolic pathways in vivo .
  • Toxicity Profiling : Conduct Ames tests and hepatocyte viability assays to prioritize derivatives for preclinical studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.